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Compound of Interest

Compound Name: 2-Isopropyl-4-nitro-1H-imidazole

Cat. No.: B125551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for the specific compound 2-Isopropyl-4-nitro-
1H-imidazole is not readily available in the public domain scientific literature. The following

guide provides a comprehensive overview of the predicted spectroscopic characteristics based

on data from closely related structural analogs. The experimental protocols described are

standard procedures for the analysis of solid organic compounds.

Introduction
2-Isopropyl-4-nitro-1H-imidazole is a heterocyclic compound of interest in medicinal

chemistry and drug development due to the prevalence of the nitroimidazole scaffold in various

therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for

its synthesis, characterization, and quality control. This document provides a detailed, albeit

predicted, spectroscopic profile of 2-Isopropyl-4-nitro-1H-imidazole, alongside standardized

experimental protocols for data acquisition.

The predicted data is extrapolated from known spectroscopic information for 2-isopropyl-1H-

imidazole, 4-nitroimidazole, and 2-methyl-4-nitroimidazole, providing a reliable estimation of the

expected spectral features.
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The following tables summarize the predicted quantitative data for 2-Isopropyl-4-nitro-1H-
imidazole (Molecular Formula: C₆H₉N₃O₂, Molecular Weight: 155.16 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~13.5 (br s, 1H) Imidazole N-H

~8.0 (s, 1H) Imidazole C5-H

~3.2 (sept, 1H, J ≈ 7 Hz) Isopropyl C-H

~1.3 (d, 6H, J ≈ 7 Hz) Isopropyl C-H₃

Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Vibrational Mode Intensity

3200-3000 N-H stretching (imidazole) Strong, Broad

2970-2870
Aliphatic C-H stretching

(isopropyl)
Medium-Strong

~1550 Asymmetric NO₂ stretching Strong

~1380 Symmetric NO₂ stretching Strong

~1500, ~1460
C=C and C=N stretching

(imidazole ring)
Medium-Strong

~1470
Aliphatic C-H bending

(isopropyl)
Medium

~830 C-H out-of-plane bending Medium
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Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry (MS) Data

m/z Proposed Fragment Fragmentation Pathway

155 [M]⁺ Molecular Ion

140 [M - CH₃]⁺
Loss of a methyl group from

the isopropyl moiety

113 [M - C₃H₆]⁺
Loss of propene from the

isopropyl group

109 [M - NO₂]⁺ Loss of the nitro group

Experimental Protocols
The following are detailed, standard methodologies for obtaining the spectroscopic data for a

solid organic compound like 2-Isopropyl-4-nitro-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL

of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), which is suitable

for compounds with exchangeable protons. Tetramethylsilane (TMS) is added as an internal

standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for protons and 100 MHz for carbon-13.

Data Acquisition for ¹H NMR: The proton spectrum is acquired with a sufficient number of

scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of

approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds.

Data Acquisition for ¹³C NMR: The carbon spectrum is typically acquired with proton

decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is required due to the lower natural abundance of ¹³C.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap

instrument) equipped with an electrospray ionization (ESI) source is used.

Data Acquisition: The analysis is performed in positive ion mode. The sample solution is

introduced into the ESI source at a constant flow rate. The instrument is scanned over a

mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The exact

mass of the protonated molecular ion [M+H]⁺ is determined.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 2-Isopropyl-4-nitro-1H-imidazole.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropyl-4-nitro-1H-
imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125551#spectroscopic-data-for-2-isopropyl-4-nitro-
1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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